molecular formula C10H11N3O B151340 (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol CAS No. 769069-96-7

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol

Cat. No. B151340
M. Wt: 189.21 g/mol
InChI Key: OEVHZSDDUAPTGG-UHFFFAOYSA-N
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Description

The compound “(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol” is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential antipsychotic effects .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. In the case of the related compound (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, the most active compound against pentylenetetrazole-induced convulsions was synthesized, demonstrating the potential for creating compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as seen in the crystal structure of a related compound, a Schiff base molecule, which was determined to be monoclinic with specific bond lengths and angles that are typical for such compounds. The Schiff base molecule displays a trans configuration about the C=N bond, and the dihedral angles between the rings indicate the spatial arrangement of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff base compounds. These reactions are significant as Schiff bases and their metal complexes have a wide range of applications, particularly in pharmacology and biology .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from the crystallographic data of related compounds. For instance, the crystal structure of the Schiff base compound provides insights into the bond lengths and angles, which are essential for understanding the reactivity and interaction of the molecule with biological targets. The intramolecular hydrogen bonding observed in the structure could also influence the solubility and stability of the compound .

Scientific Research Applications

Antimicrobial Activity

A series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which are structurally related to the chemical , were synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with heightened antimicrobial activity (Kumar et al., 2012).

Anticancer Activity

Novel pyrazole derivatives, including those structurally similar to (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol, have been synthesized and shown to possess potential anticancer properties. Some of these synthesized compounds demonstrated higher anticancer activity than doxorubicin, a reference drug. The majority of these new compounds also showed excellent antimicrobial activity, highlighting their dual therapeutic potential (Hafez et al., 2016).

Cooperative Molecular Interaction

Studies have revealed that derivatives of 1H-pyrazoles, including compounds similar to (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol, exhibit cooperative molecular interactions. These interactions include N–H···N, N–H···O, and O–H···N hydrogen bonds, which are fundamental in the dimerization process of these compounds in solution. This property is crucial in understanding the molecular behavior of these compounds and can be leveraged in various scientific applications (Zheng et al., 2010).

Synthesis Methods

Efficient and eco-friendly synthesis methods have been developed for compounds structurally related to (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol. These methods not only facilitate the synthesis of these compounds but also contribute to sustainable chemical practices. For instance, the use of solvent-free microwave-assisted synthesis techniques has been reported, offering advantages such as shorter reaction times, higher yields, and environmental benefits (Ashok et al., 2017).

Safety And Hazards

The safety data sheet for 2-Aminobenzyl alcohol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVHZSDDUAPTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol

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